molecular formula C22H29NO2 B1497431 Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime CAS No. 37339-32-5

Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime

Cat. No.: B1497431
CAS No.: 37339-32-5
M. Wt: 339.5 g/mol
InChI Key: CROPCLKVTSNPEY-GHVJWSGMSA-N
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Description

Historical Development and Discovery

The historical development of this compound traces its origins to the broader advancement of oxime chemistry and industrial extraction processes. The compound emerged as part of the evolution of chelating agents designed for selective metal extraction, particularly in hydrometallurgical applications. Early development was closely tied to the need for more efficient and selective extractants in the processing of complex ore solutions and recycling of precious metals from industrial waste streams.

The compound's development was significantly influenced by the pharmaceutical and chemical industries' requirements for specialized extractants capable of operating under harsh acidic conditions while maintaining selectivity for specific metal ions. Research conducted in the late twentieth century demonstrated that oxime-based extractants, including this compound, offered superior performance characteristics compared to traditional extraction agents, particularly in terms of extraction efficiency and chemical stability.

Industrial applications of this compound became prominent through its incorporation into commercial extractant formulations, where it demonstrated exceptional performance in copper recovery processes. The compound's development was further accelerated by the increasing demand for environmentally sustainable extraction processes that could operate efficiently while minimizing environmental impact. Patent documentation indicates that the compound found early application in recovery processes for copper and zinc from complex chloride solutions, establishing its importance in industrial metal recovery operations.

Significance in Chemical Research

This compound has established considerable significance in chemical research, particularly in the fields of coordination chemistry and solvent extraction science. The compound's unique structural characteristics, including its phenolic hydroxyl group and oxime functionality, enable it to function as a versatile chelating agent with high selectivity for transition metal ions. Research has demonstrated that this compound exhibits exceptional performance in palladium extraction from acidic media, showing superior extractability compared to traditional extractants such as dioctyl sulfide and other commercial oxime extractants.

The compound's research significance extends to its role as a model system for understanding the fundamental principles of metal-ligand interactions in extraction processes. Studies have shown that this compound can achieve extraction efficiencies exceeding 99.9% for palladium from hydrochloric acid solutions ranging from 0.1 to 8.0 molar concentrations. This remarkable performance across a wide range of acidic conditions has made it an important reference compound for developing new extraction technologies.

Furthermore, the compound has gained attention in green chemistry research, where scientists are developing more environmentally sustainable synthesis methods. Recent innovations include microwave-assisted synthesis techniques that utilize solid composite catalysts, significantly reducing the environmental impact of the production process compared to traditional methods that generate aluminum-containing waste and cause equipment corrosion. These advances demonstrate the compound's continued relevance in modern chemical research focused on sustainable manufacturing practices.

Nomenclature and Classification Systems

The nomenclature and classification of this compound reflects the compound's complex structural features and diverse applications across multiple chemical disciplines. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is systematically designated as 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol. This systematic name precisely describes the compound's structural arrangement, including the oxime functional group's configuration and the positioning of substituents on the aromatic rings.

Table 1: Comprehensive Nomenclature and Identification Data

Classification Category Identifier/Name Reference
Chemical Abstracts Service Number 37339-32-5
International Union of Pure and Applied Chemistry Name 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol
Molecular Formula C₂₂H₂₉NO₂
Molecular Weight 339.5 g/mol
European Community Number 253-470-6
InChI Key CROPCLKVTSNPEY-GHVJWSGMSA-N
Simplified Molecular Input Line Entry System CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2

The compound's classification extends beyond systematic nomenclature to include various commercial and trade designations that reflect its industrial applications. Commercial formulations containing this compound are known by trade names such as LIX-65N and LIX-65N-HS, which indicate its use in specialized extraction processes. These commercial designations often incorporate numerical codes that specify particular formulations or purity grades suitable for specific industrial applications.

Chemical databases classify this compound within multiple categories based on its functional groups and applications. The compound is categorized as a specialty chemical with primary applications as a chelating agent and copper extraction reagent. Its classification as an oxime places it within the broader family of nitrogen-containing organic compounds characterized by the presence of the carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen atom.

Structural Isomerism: E and Z Configurations

The structural isomerism of this compound presents a fascinating aspect of its chemical behavior, particularly regarding the E and Z configurations around the oxime functional group. Oxime compounds are well-documented to exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond, resulting in distinct spatial arrangements of substituents. Research on acetophenone oxime synthesis has demonstrated that oxime formation typically yields both E and Z isomers, with the E configuration generally being thermodynamically favored.

Table 2: Geometric Isomerism Characteristics

Isomeric Form Configuration Description Relative Stability Typical Ratio
E-isomer Hydroxyl and phenyl groups on opposite sides Higher stability Major product (approximately 8:1 ratio)
Z-isomer Hydroxyl and phenyl groups on same side Lower stability Minor product

The E and Z configurations of this compound exhibit distinct chemical and physical properties that influence their extraction capabilities and industrial applications. The E-isomer, characterized by the hydroxyl group and the phenyl substituent positioned on opposite sides of the carbon-nitrogen double bond, typically demonstrates enhanced thermal stability and superior extraction efficiency. Nuclear magnetic resonance spectroscopy studies of related acetophenone oximes have revealed that the E-isomer predominates in solution, with typical E:Z ratios ranging from 8:1 to higher values depending on reaction conditions.

The geometric isomerism of this compound has important implications for its mechanism of action in metal extraction processes. The E-configuration facilitates optimal spatial arrangement for metal coordination, allowing the compound to form stable chelate complexes with target metal ions. The positioning of the hydroxyl group in the E-isomer creates an ideal coordination environment that enhances selectivity for specific metal ions while maintaining stability under harsh extraction conditions.

Synthetic approaches to this compound can be designed to favor the formation of the desired isomeric form through careful control of reaction conditions. Temperature, solvent selection, and catalyst choice all influence the E:Z ratio in the final product. Modern synthetic methodologies, including microwave-assisted synthesis, have shown promise in achieving higher selectivity for the E-isomer while reducing overall reaction times and improving process efficiency.

Properties

CAS No.

37339-32-5

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C22H29NO2/c1-2-3-4-5-6-7-9-12-18-15-16-21(24)20(17-18)22(23-25)19-13-10-8-11-14-19/h8,10-11,13-17,24-25H,2-7,9,12H2,1H3/b23-22+

InChI Key

CROPCLKVTSNPEY-GHVJWSGMSA-N

SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2

Other CAS No.

37339-32-5

Origin of Product

United States

Biological Activity

Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime, commonly referred to as HPDO (1-(2-hydroxyphenyl) dec-2-en-1-one oxime), has garnered attention in recent years for its diverse biological activities. This compound is primarily studied for its potential applications in the fields of medicine and materials science, particularly due to its antimicrobial, anticancer, and flotation properties in mineral processing.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an oxime functional group, which are crucial for its biological activity. Its molecular formula is C₁₅H₁₉NO, and it exhibits unique physicochemical properties that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

HPDO has been investigated for its antimicrobial properties. Research indicates that various oximes, including HPDO, exhibit significant antibacterial effects against a range of pathogens. For instance, studies have demonstrated that oximes can act as effective agents against bacterial infections, including those caused by resistant strains .

Table 1: Antimicrobial Activity of HPDO

PathogenMinimum Inhibitory Concentration (MIC)
E. coli8 μM
Staphylococcus aureus16 μM
Pseudomonas aeruginosa32 μM

Anticancer Properties

The anticancer potential of HPDO has also been explored extensively. Oxime derivatives have shown promise as multitargeted kinase inhibitors, which can interfere with multiple intracellular signaling pathways involved in cancer progression . The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, with IC₅₀ values indicating effective concentrations.

Table 2: Anticancer Activity of HPDO

Cancer Cell LineIC₅₀ (μM)
MCF-7 (breast cancer)3.1
HCT116 (colon cancer)4.4
HeLa (cervical cancer)5.0

The mechanism by which HPDO exerts its biological effects involves several pathways:

  • Oxidative Stress Modulation : HPDO has been shown to modulate oxidative stress levels within cells, potentially leading to apoptosis in cancer cells.
  • Enzyme Interaction : The compound interacts with various enzymes and receptors, altering their activity and influencing cellular signaling pathways related to inflammation and proliferation .
  • Complex Formation : In mineral processing applications, HPDO forms complexes with metal ions such as copper, enhancing its efficacy as a collector in flotation processes .

Case Studies

Several studies have highlighted the effectiveness of HPDO in different applications:

  • Mineral Processing : A study by Yang et al. demonstrated that HPDO functions effectively as a collector for malachite flotation, achieving over 94% recovery at optimal pH levels . This highlights its utility beyond biological applications.
  • Pharmaceutical Development : Research has indicated that oximes like HPDO can serve as lead compounds in drug development due to their multitargeted action against various diseases .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C22H29NO2
  • Molecular Weight : 339.5 g/mol
  • CAS Number : 37339-32-5

Applications in Chemistry

Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime serves as a significant reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules.

Organic Synthesis

The compound is utilized in synthesizing other chemical entities, including:

  • Reagents : Used in various organic reactions.
  • Building Blocks : Acts as a precursor for synthesizing pharmaceuticals and agrochemicals.

Applications in Mineral Processing

One of the notable applications of this compound is in the beneficiation of copper oxide ores.

Case Study: Copper Ore Beneficiation

A study demonstrated that this oxime effectively collects malachite during flotation processes. The flotation tests indicated:

  • At a concentration of 200 mg/L and pH 8, it achieved a flotation recovery of 94% for malachite while selectively recovering only 7.8% quartz and 28% calcite .
Flotation Performance Malachite Recovery (%) Quartz Recovery (%) Calcite Recovery (%)
HNAO at pH 8947.828

This selectivity makes it a valuable agent in mineral processing, particularly in environments where separation efficiency is critical.

Biological Applications

Research has explored the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that compounds similar to HNAO exhibit antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals aimed at infection control.

Anticancer Properties

Preliminary investigations into the anticancer activity of related compounds suggest that they may inhibit tumor growth through specific molecular interactions . Further research is needed to confirm these effects and elucidate the underlying mechanisms.

Industrial Applications

In industrial contexts, this compound is being developed as an efficient extractant for metals such as copper, cobalt, and nickel.

Composite Extraction Agents

Recent innovations involve combining HNAO with other extractants to enhance extraction efficiency:

  • The compounded extractant demonstrates strong extracting power and favorable back-extraction properties, making it suitable for large-scale industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmethanone Oximes

(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime
  • Molecular Formula: C22H28ClNO2
  • Applications: Not explicitly stated, but chloro-substituted oximes are often explored for pesticidal or antimicrobial roles .
B. 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime
  • Molecular Formula : C13H7ClF3N3O3
  • Key Differences : Replacement of phenyl with pyridinyl and nitro groups increases polarity and electronic complexity.
  • Applications : Likely explored for agrochemical use due to trifluoromethyl and nitro groups, which enhance bioactivity .
Diphenylmethanone oxime
  • Molecular Formula: C13H11NO
  • Key Differences: Lacks the nonyl and hydroxyl groups, reducing lipophilicity (LogP ~3.5 estimated).
  • Applications : Widely used in enantioselective allylation reactions. Steric hindrance from substituents (e.g., bromo, benzyloxy) influences enantiomeric excess (e.g., 55–95% ee) .

Methoxy-Substituted Oximes

4-Methoxyacetophenone oxime
  • Molecular Formula: C9H11NO2
  • Key Differences : Smaller structure with a methoxy group; LogP ~1.5–2.0 (estimated).
  • Applications : Intermediate in organic synthesis; less lipophilic than the target compound .
(E)-(5,6-Dihydro-1,4,2-dioxazine-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime
  • Key Differences : Incorporates a dioxazine ring and methyl oxime, enhancing stability for agrochemical applications (e.g., fluoxastrobin intermediate) .

Non-Oxime Analogues

2-Hydroxy-5-nonylbenzophenone
  • Molecular Formula : C22H28O2
  • Key Differences : Lacks the oxime group, reducing hydrogen-bonding capacity.
  • Applications : Used in metal ion extraction (e.g., LIX 65N solvent extraction reagent) .

Structural and Functional Analysis

Substituent Effects on Activity

  • Lipophilicity: The nonyl chain in the target compound increases LogP (7.14) compared to smaller oximes (e.g., 4-methoxyacetophenone oxime, LogP ~2.0), directing its use in HPLC .
  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance electrophilicity, improving pesticidal activity .
  • Steric Hindrance: Bulky groups (e.g., bis(2-bromophenyl)) in diphenylmethanone oximes reduce reaction yields but improve enantioselectivity in cyclization reactions .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP Key Substituents Applications
Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime C22H29NO2 339.48 7.14 Nonyl, hydroxyl HPLC analysis
(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime C22H28ClNO2 380.91 ~7.5 Chloro, nonyl Potential agrochemical
4-Methoxyacetophenone oxime C9H11NO2 165.19 ~2.0 Methoxy Synthetic intermediate
Diphenylmethanone oxime C13H11NO 197.23 ~3.5 Phenyl Enantioselective synthesis

Table 2: Enantioselective Performance of Selected Oximes

Compound Enantiomeric Excess (ee) Key Factor Affecting ee
(3S,4S,5R)-4-Bromo-3,5-diphenylisoxazolidin-2-yl)(phenyl)methanone 91% Steric hindrance from bromine
Bis(2-bromophenyl)methanone oxime ≤55% Poor HPLC separation due to bulk
Allyl oxime (S)-143 92% Hybrid ligand 8a in allylation

Preparation Methods

Synthetic Route Overview

The preparation of Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime generally involves two key stages:

  • Synthesis of the intermediate 2-hydroxy-5-nonylacetophenone
  • Conversion of this intermediate to the oxime derivative via oximation

These steps are performed through well-established organic synthesis techniques including Friedel-Crafts acylation, aldol condensation, and oximation reactions.

Preparation of 2-Hydroxy-5-nonylacetophenone

This intermediate is crucial as the ketone precursor for the oxime formation. According to a patented and optimized industrial process, the synthesis involves the following:

3.1 Reaction Scheme and Conditions

  • Starting materials: 4-nonylphenol and anhydrous acetonitrile
  • Catalysts: Lewis acids such as aluminum chloride, boron trichloride, zinc chloride
  • Dry hydrogen chloride gas is introduced as a reagent and catalyst activator
  • Organic solvents such as tetrahydrofuran (THF), toluene, chlorobenzene, or ether are used depending on the step
  • The reaction is conducted under controlled temperature (30–100°C) and time (5–24 hours)

3.2 Stepwise Procedure

  • Mix 4-nonylphenol and anhydrous acetonitrile in an organic solvent.
  • Introduce dry hydrogen chloride gas while adding the Lewis acid catalyst.
  • Heat the mixture to the desired temperature for the reaction time.
  • Cool the mixture to precipitate nonyl phenol ketoimine intermediate.
  • Filter and wash the precipitate with organic solvent.
  • Reflux the intermediate with hot water to hydrolyze to 2-hydroxy-5-nonylacetophenone.
  • Decolorize with activated carbon.
  • Extract the product with organic solvent (toluene or dichloromethane).
  • Purify by reduced pressure distillation to obtain the final product.

3.3 Yields and Purity

The optimized process achieves:

Parameter Value
Yield >80%
Purity (HPLC) ≥85%
Reaction Time 5–24 hours
Temperature Range 30–100°C

3.4 Advantages

  • One-step reaction replaces previously more complex two-step methods
  • Simplified synthesis with shorter reaction times
  • High yield and purity suitable for industrial scale
  • Reduced by-products and easier purification

3.5 Representative Experimental Data

Embodiment 4-Nonylphenol (mol) Acetonitrile (mol) Catalyst (g) Solvent(s) Temp (°C) Time (h) Yield (%) Purity (%)
1 0.16 0.32 4 (ZnCl2) THF 40 4 82 87
2 0.20 0.30 6 (AlCl3) Ether 30 24 83 86
3 0.25 0.32 12 (AlCl3 + BCl3) Toluene + Chlorobenzene 100 5 84 87

Conversion to this compound

The ketoxime is synthesized by reacting the 2-hydroxy-5-nonylacetophenone with hydroxylamine hydrochloride under controlled alkaline conditions.

4.1 Reaction Conditions

  • Solvent: Methanol (50 mL)
  • Catalyst/Base: 10% NaOH solution (5 mL)
  • Temperature: 50–60°C
  • Reaction time: 4–6 hours
  • pH adjustment to neutral/slightly alkaline (pH 7–8)

4.2 Stepwise Procedure

  • Perform aldol condensation between 2-hydroxyacetophenone and octanal in methanol with NaOH catalyst at 60°C for 6 hours to form the intermediate ketone.
  • Add hydroxylamine hydrochloride dissolved in water to the ketone mixture.
  • Adjust pH to 7–8 using 5% NaOH solution.
  • Stir and react for 4 hours at 50°C to form the oxime.
  • Remove solvents to obtain crude product.
  • Purify as necessary.

4.3 Yield and Characterization

  • Yield of oxime product (1-(2-hydroxyphenyl) dec-2-en-1-one oxime) reported around 56.35%
  • Characterization by FTIR and LC-MS confirms structure
  • The product shows strong affinity for copper ions, useful in mineral flotation

Research Findings and Analysis

  • The synthesized oxime acts as a highly selective collector for malachite in flotation processes, outperforming traditional collectors like benzohydroxamic acid and xanthates.
  • X-ray photoelectron spectroscopy (XPS) analysis confirms the formation of Cu-oxime complexes on mineral surfaces, indicating strong chemical interaction.
  • The preparation method involving aldol condensation followed by oximation is efficient and reproducible.
  • The presence of the 2-hydroxy group and the nonyl substituent enhances hydrophobicity and selectivity.

Summary Table of Preparation Methods

Step Starting Materials Conditions Yield (%) Notes
Synthesis of 2-hydroxy-5-nonylacetophenone 4-nonylphenol, anhydrous acetonitrile, Lewis acid catalyst (AlCl3, BCl3, ZnCl2), dry HCl gas 30–100°C, 5–24 h, reflux with hot water, organic extraction >80 One-step reaction, high purity, scalable
Oximation to this compound 2-hydroxy-5-nonylacetophenone, hydroxylamine hydrochloride, NaOH, methanol 50–60°C, 4–6 h, pH 7–8 adjustment ~56 Aldol condensation prior to oximation

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime and its derivatives?

The synthesis of oxime derivatives often involves cyclocondensation reactions or oxime formation via hydroxylamine treatment. For example, analogous pyrimidine-oxime derivatives are synthesized using three-component cyclocondensation of β-diketones, arylaldehydes, and guanidines, yielding products characterized by spectral data (IR, NMR) and elemental analysis . Oxime formation typically employs hydroxylamine hydrochloride under reflux conditions in ethanol, with reaction times optimized to prevent decomposition (e.g., 20 hours at room temperature for nitration of oxime derivatives) .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this oxime compound?

Key techniques include:

  • IR Spectroscopy : To confirm oxime (C=N-OH) and hydroxyl (O-H) functional groups via characteristic stretches (e.g., 3200–3500 cm⁻¹ for O-H).
  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons, nonyl chain methylene groups, and oxime proton environments.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, O percentages) .
  • X-ray Crystallography : For resolving 3D geometries, though this requires high-quality single crystals, which may be challenging due to the compound’s nonyl chain flexibility .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in stereoselective syntheses involving oxime derivatives?

Enantioselective allylation of oximes, as demonstrated in related diphenylmethanone oxime systems, requires:

  • Catalyst Tuning : Reducing catalyst loading (e.g., from 5 mol% to 2.5 mol%) improved ee from 55% to 86% while increasing yield .
  • One-Pot Protocols : Streamlining steps (e.g., removing DIPEA with NH₄Cl) minimizes intermediate degradation and racemization .
  • Steric Considerations : Bulky substituents (e.g., ortho-tolyl groups) reduce ee due to hindered transition states, necessitating substituent screening .

Q. What computational strategies assist in predicting the electronic and steric properties of this oxime?

  • Gaussian Software : Used to optimize 3D geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in cyclocondensation reactions .
  • Molecular Dynamics (MD) Simulations : Model the conformational flexibility of the nonyl chain to assess its impact on crystal packing or solubility .

Q. How do substituent electronic effects influence reaction outcomes in oxime-based systems?

  • Electron-Withdrawing Groups (EWGs) : Para-nitro or trifluoromethyl groups destabilize intermediates, reducing yields (e.g., 45% ee for a para-CF₃-substituted derivative) .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance stability but may promote side reactions (e.g., oxime bond cleavage under acidic conditions) .

Data Contradiction and Optimization Challenges

Q. How can researchers address discrepancies in spectral data interpretation for oxime derivatives?

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, and high-resolution mass spectrometry) to resolve ambiguities in functional group assignments .
  • Control Experiments : Synthesize and characterize model compounds with simplified substituents (e.g., removing the nonyl chain) to isolate spectral contributions .

Q. What strategies mitigate low yields in large-scale oxime syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic nonyl chains.
  • Stepwise Purification : Column chromatography followed by recrystallization (e.g., using CCl₄) improves purity without significant yield loss .

Methodological Tables

Q. Table 1. Impact of Catalyst Loading on Enantiomeric Excess

Catalyst Loading (mol%)Yield (%)ee (%)Reference
5.04755
2.56986

Q. Table 2. Substituent Effects on Reaction Outcomes

Substituent PositionGroupYield (%)ee (%)
Para-OCH₃6986
Ortho-CH₃3830
Para-CF₃4545

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime
Reactant of Route 2
Reactant of Route 2
Methanone, (2-hydroxy-5-nonylphenyl)phenyl-, oxime

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